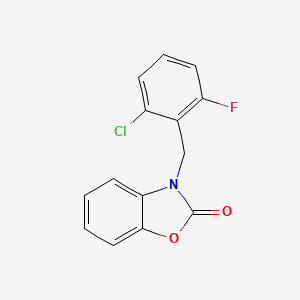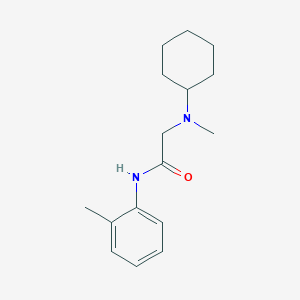
3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one, also known as CFM-2, is a chemical compound that has been widely studied for its potential therapeutic applications. CFM-2 is a benzoxazolone derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
作用機序
3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one's mechanism of action is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in inflammation and cancer growth. 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune responses. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one has been shown to have antioxidant and neuroprotective effects. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one is its relatively low toxicity, making it a promising candidate for further research and development. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one. One area of interest is its potential as a treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential as a treatment for neurodegenerative diseases, particularly Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one's mechanism of action and to optimize its pharmacokinetic properties for clinical use.
合成法
The synthesis of 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one can be achieved through a multistep process involving several chemical reactions. The first step involves the condensation of 2-chloro-6-fluorobenzaldehyde with o-aminophenol to form 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one. This reaction is followed by a series of purification steps to obtain pure 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one.
科学的研究の応用
3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one has been extensively studied for its potential therapeutic applications. One area of research has focused on its potential as an anti-inflammatory agent. 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting that it may have potential as a treatment for inflammatory diseases.
Another area of research has focused on 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one's potential as a cancer therapeutic. 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO2/c15-10-4-3-5-11(16)9(10)8-17-12-6-1-2-7-13(12)19-14(17)18/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQMKEQJUGCDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5880850.png)
![2-benzyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880861.png)
![ethyl 2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5880864.png)
![N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5880869.png)

![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5880886.png)


![N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B5880900.png)
![N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5880904.png)
![N-[3-(4-bromophenyl)acryloyl]-2-hydroxybenzamide](/img/structure/B5880911.png)
![4-methyl-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5880924.png)
